2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone
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Overview
Description
2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic or basic conditions. The thiophen-2-yl group is then introduced through a thiol-ene reaction or a similar sulfur-containing coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents would also be carefully considered to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidine ring or the thiophen-2-yl group.
Substitution: : Replacement of the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophilic or electrophilic substitution reactions with appropriate reagents.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced pyrazolo[1,5-a]pyrimidines or thiophenes.
Substitution: : Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine
This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure and are known for their diverse biological activities.
Thiophenes: : Compounds containing thiophene rings are also known for their biological and chemical properties.
Phenyl-substituted pyrazoles:
Uniqueness
2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-13-10-18(25-12-16(23)17-8-5-9-24-17)22-19(21-13)15(11-20-22)14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBRBFEDBRCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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